molecular formula C16H18ClNO3S B2680685 N-(5-chloro-2-methoxyphenyl)-2,4,5-trimethylbenzene-1-sulfonamide CAS No. 1071418-84-2

N-(5-chloro-2-methoxyphenyl)-2,4,5-trimethylbenzene-1-sulfonamide

Cat. No.: B2680685
CAS No.: 1071418-84-2
M. Wt: 339.83
InChI Key: NBIKSDMZAVXEJP-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2,4,5-trimethylbenzene-1-sulfonamide, also known as TCMCB-TOS, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2,4,5-trimethylbenzene-1-sulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and ion channels in cells. This compound has been shown to affect calcium signaling pathways, which play a critical role in a range of cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the modulation of ion channels and the regulation of intracellular pH. This compound has also been shown to induce apoptosis in cancer cells and to inhibit the growth of certain tumor cell lines.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-chloro-2-methoxyphenyl)-2,4,5-trimethylbenzene-1-sulfonamide is its versatility as a research tool, with applications in a range of fields including cancer research, neuroscience, and cell biology. However, there are also limitations to its use, including the need for careful handling due to its toxicity and the potential for off-target effects.

Future Directions

There are a number of potential future directions for research involving N-(5-chloro-2-methoxyphenyl)-2,4,5-trimethylbenzene-1-sulfonamide, including the development of new imaging techniques for studying intracellular pH and the further investigation of its potential as a therapeutic agent in the treatment of cancer and other diseases. Additionally, there may be opportunities to explore the use of this compound in combination with other compounds for synergistic effects.

Synthesis Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-2,4,5-trimethylbenzene-1-sulfonamide typically involves the reaction of 5-chloro-2-methoxyaniline with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through a series of recrystallization steps to obtain the final compound.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2,4,5-trimethylbenzene-1-sulfonamide has been used in a variety of scientific research applications, including as a fluorescent probe for imaging intracellular pH and as a tool for studying the role of calcium signaling in cellular processes. This compound has also been investigated for its potential as a therapeutic agent in the treatment of cancer and other diseases.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3S/c1-10-7-12(3)16(8-11(10)2)22(19,20)18-14-9-13(17)5-6-15(14)21-4/h5-9,18H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIKSDMZAVXEJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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